molecular formula C18H28N2O3S B241435 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide

货号 B241435
分子量: 352.5 g/mol
InChI 键: FYLDAKATPUVHAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide, also known as PF-06282999, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. PF-06282999 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of type 2 diabetes.

作用机制

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, a phosphatase that negatively regulates insulin signaling by dephosphorylating key tyrosine residues on insulin receptor substrate proteins. By inhibiting PTP1B, 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and enhances glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and insulin sensitivity in preclinical models.
Biochemical and Physiological Effects:
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been shown to improve glucose homeostasis, insulin sensitivity, and glycemic control in preclinical models of type 2 diabetes. In vitro studies have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide reduces fasting blood glucose levels, improves glucose tolerance, and increases insulin sensitivity. These effects are thought to be mediated by the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

实验室实验的优点和局限性

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. Its specificity for PTP1B also reduces the potential for off-target effects. However, the proprietary nature of its synthesis method and limited availability may make it difficult for some researchers to obtain and use in their experiments.

未来方向

There are several potential future directions for the study of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide. One area of interest is the evaluation of its long-term safety and efficacy in clinical trials. Another potential direction is the investigation of its effects on other metabolic pathways and diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective PTP1B inhibitors based on the structure of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide may lead to the discovery of new treatments for type 2 diabetes and other metabolic disorders.

合成方法

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide was synthesized using a multi-step process involving the reaction of various reagents and solvents. The exact details of the synthesis method are proprietary and have not been disclosed in the literature.

科学研究应用

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been extensively studied in preclinical models to evaluate its efficacy and safety for the treatment of type 2 diabetes. In vitro studies have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide improves glucose homeostasis, insulin sensitivity, and glycemic control. These findings have provided the basis for the clinical development of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide as a potential treatment for type 2 diabetes.

属性

分子式

C18H28N2O3S

分子量

352.5 g/mol

IUPAC 名称

4-methyl-N-(6-oxo-6-piperidin-1-ylhexyl)benzenesulfonamide

InChI

InChI=1S/C18H28N2O3S/c1-16-9-11-17(12-10-16)24(22,23)19-13-5-2-4-8-18(21)20-14-6-3-7-15-20/h9-12,19H,2-8,13-15H2,1H3

InChI 键

FYLDAKATPUVHAP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。